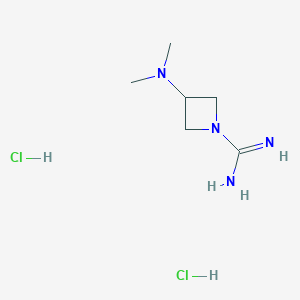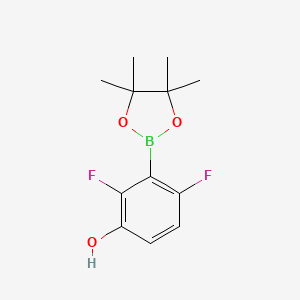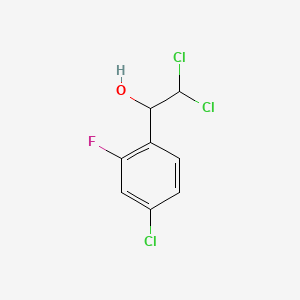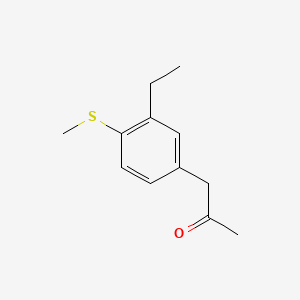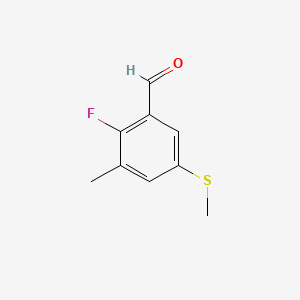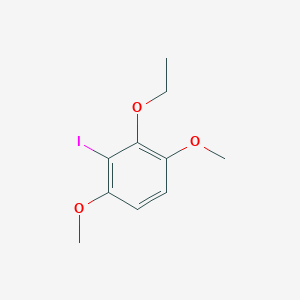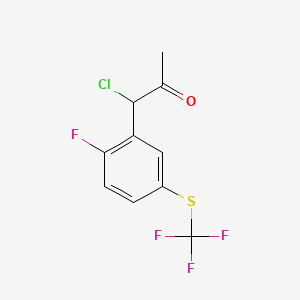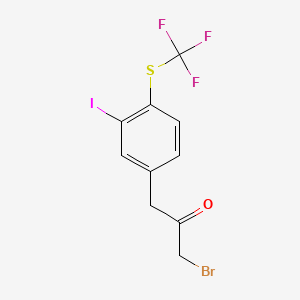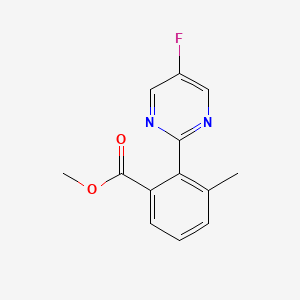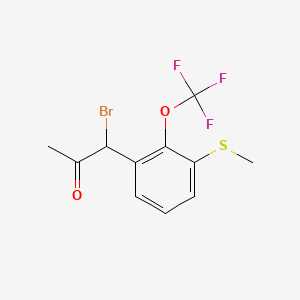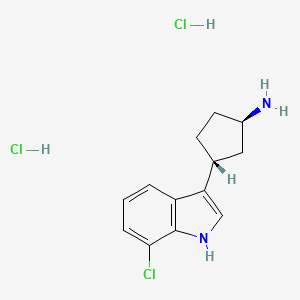
(1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl is a chemical compound that features a cyclopentanamine structure substituted with a 7-chloro-1H-indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Chlorination: The indole moiety is then chlorinated at the 7-position using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclopentanamine Formation: The cyclopentanamine structure is synthesized separately, often through the reduction of cyclopentanone with ammonia or amines in the presence of reducing agents like lithium aluminum hydride.
Coupling Reaction: The final step involves coupling the 7-chloroindole with the cyclopentanamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The chloro group in the indole moiety can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted indoles, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3R)-3-(7-Bromo-1H-indol-3-YL)cyclopentanamine 2hcl: Similar structure with a bromine atom instead of chlorine.
(1R,3R)-3-(7-Fluoro-1H-indol-3-YL)cyclopentanamine 2hcl: Similar structure with a fluorine atom instead of chlorine.
(1R,3R)-3-(7-Methyl-1H-indol-3-YL)cyclopentanamine 2hcl: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl lies in its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making the compound versatile for different applications.
Propiedades
Fórmula molecular |
C13H17Cl3N2 |
|---|---|
Peso molecular |
307.6 g/mol |
Nombre IUPAC |
(1R,3R)-3-(7-chloro-1H-indol-3-yl)cyclopentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C13H15ClN2.2ClH/c14-12-3-1-2-10-11(7-16-13(10)12)8-4-5-9(15)6-8;;/h1-3,7-9,16H,4-6,15H2;2*1H/t8-,9-;;/m1../s1 |
Clave InChI |
PVDJDYUPGDPFEU-UONRGADFSA-N |
SMILES isomérico |
C1C[C@H](C[C@@H]1C2=CNC3=C2C=CC=C3Cl)N.Cl.Cl |
SMILES canónico |
C1CC(CC1C2=CNC3=C2C=CC=C3Cl)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


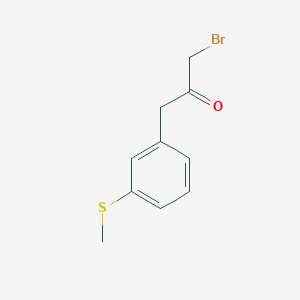
![8-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14036628.png)
